Methylmethaqualone hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
3244-75-5 |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H16N2O.ClH/c1-11-8-9-16(12(2)10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20;/h4-10H,1-3H3;1H |
InChI Key |
PNHQZTQFMOESPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C.Cl |
Origin of Product |
United States |
Nomenclature, Structural Characteristics, and Classification of Methylmethaqualone Hydrochloride
Systematic Nomenclature and Isomeric Considerations
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the free base of methylmethaqualone (B104451) is 3-(2,4-dimethylphenyl)-2-methylquinazolin-4(3H)-one. wikipedia.org The hydrochloride salt is therefore referred to as 3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one hydrochloride. fda.gov
Isomerism is a key consideration in the study of quinazolinones. Methylmethaqualone itself is a structural isomer of other compounds, such as etaqualone (B127262), where the ethyl group at position 2 is replaced by a methyl group and a methyl group is added to the phenyl ring. tandfonline.com The potential for positional isomerism is significant within the methylmethaqualone structure itself. The methyl groups on the phenyl ring can, in theory, be located at different positions, leading to a variety of isomers. For instance, the methyl groups are at the 2 and 4 positions in methylmethaqualone, but other positional isomers could include 2,3-dimethyl, 2,5-dimethyl, 2,6-dimethyl, 3,4-dimethyl, and 3,5-dimethyl configurations. Each of these positional isomers would be expected to have unique physical and chemical properties.
Furthermore, the broader class of quinazolinones exhibits extensive positional and structural isomerism, which has been the subject of synthetic and analytical studies. up.ac.za The specific placement of substituents on the quinazolinone core and the attached phenyl ring plays a critical role in determining the compound's pharmacological and toxicological profile. From a forensic and analytical perspective, the differentiation of these isomers is of significant importance. up.ac.za While methylmethaqualone itself is achiral and thus does not have stereoisomers, the potential for numerous positional isomers complicates its identification and analysis. fda.gov
Table 1: Chemical Identifiers for Methylmethaqualone Hydrochloride
| Identifier | Value |
|---|---|
| IUPAC Name | 3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride |
| CAS Number | 3244-75-5 |
| Molecular Formula | C₁₇H₁₇ClN₂O |
| UNII | OBQ1BQR74T |
Chemical Classification within the Quinazolinone Chemical Class
This compound is classified as a quinazolinone. wikipedia.org This class of compounds is characterized by a bicyclic chemical structure composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, with a ketone group on the pyrimidine ring. The core of these molecules is the 4(3H)-quinazolinone structure.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Various derivatives of quinazolinone have been synthesized and investigated for a wide range of therapeutic applications. The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the quinazolinone core. nih.gov
Structural Relationship to Methaqualone: Impact of Methylation on the Phenyl Ring
Methylmethaqualone is a structural analogue of methaqualone. wikipedia.org The primary structural difference between the two compounds is the presence of an additional methyl group on the phenyl ring of methylmethaqualone. wikipedia.orgresearchgate.net Specifically, methaqualone is 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone, meaning it has a single methyl group at the ortho (2-position) of the phenyl ring. In contrast, methylmethaqualone has two methyl groups on the phenyl ring, at the 2- and 4-positions. wikipedia.org
Structure-activity relationship (SAR) studies of quinazolinone derivatives have shown that the nature and position of substituents on the phenyl ring are critical for their activity. nih.govmdpi.com The lipophilicity and electronic properties of these substituents can modulate the compound's ability to cross the blood-brain barrier and interact with its binding site. The increased potency of methylmethaqualone compared to methaqualone highlights the sensitivity of the quinazolinone scaffold to substitution on the 3-phenyl ring. wikipedia.org This structural modification underscores the importance of even minor chemical changes in determining the pharmacological profile of this class of compounds.
Historical and Regulatory Landscape in Academic Research
Early Identification and Characterization in Scientific Literature
Methylmethaqualone (B104451), or 2-methyl-3-(2,4-dimethylphenyl)-4(3H)-quinazolinone, is structurally distinct from methaqualone by the addition of a methyl group to the phenyl ring. wikipedia.org The synthesis of various 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been a subject of academic interest, with various methods being explored. researchgate.netresearchgate.netijbpsa.comnih.gov The hydrochloride salt is formed through the reaction of the free base with hydrochloric acid, a common practice in pharmaceutical chemistry to improve solubility and stability. unodc.org
A key challenge in the forensic analysis of methylmethaqualone is its differentiation from its structural isomer, etaqualone (B127262). Researchers have developed sophisticated analytical techniques, such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), to successfully separate and identify these two compounds. tandfonline.comnih.gov
Table 1: Physicochemical Properties of Methylmethaqualone
| Property | Value |
| IUPAC Name | 2-methyl-3-(2,4-dimethylphenyl)quinazolin-4-one |
| Molecular Formula | C₁₇H₁₆N₂O |
| Molar Mass | 264.32 g/mol |
| Appearance | Crystalline solid |
Chronology of Research Interest and Emerging Analogues
Research interest in methylmethaqualone and other methaqualone analogues has largely been driven by their appearance on the illicit drug market. As clandestine chemists sought to circumvent drug laws, a number of new psychoactive substances (NPS) from the quinazolinone family emerged. Forensic science literature documents the timeline of the appearance of these analogues, reflecting the reactive nature of research in this field. tandfonline.comresearchgate.net
The development of analytical methods to detect and characterize these emerging substances has been a primary focus. Studies have detailed the fragmentation pathways of various methaqualone derivatives, providing a crucial tool for their identification in forensic casework. tandfonline.comnih.gov The emergence of these analogues has been noted by international bodies like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), who monitor the trends of new psychoactive substances. unodc.orgunodc.orgeuagenda.eunih.govdrugsandalcohol.ieeuropa.eueuropa.eu
Table 2: Timeline of Emergence of Selected Methaqualone Analogues
| Compound | Year of First Synthesis/Appearance |
| Methaqualone | 1951 unodc.org |
| Mecloqualone | 1960 unodc.org |
| Methylmethaqualone | Emerged as a designer drug, noted in the late 20th century wikipedia.org |
| SL-164 | Identified in a forensic case in the 2020s wiley.com |
| 2-methoxyqualone | A novel compound synthesized after the delisting of methaqualone as a medication tandfonline.com |
Global and National Regulatory Designations from a Research Context (e.g., "drug of forensic interest")
The appearance of methylmethaqualone on the illicit market prompted regulatory responses in several countries. In 1999, Germany made methylmethaqualone illegal. wikipedia.org In the United States, the Drug Enforcement Administration (DEA) has listed methylmethaqualone as a "drug of forensic interest." wikipedia.org This designation signifies that the substance has been identified in forensic laboratories and is being monitored, although it may not yet be placed on the schedules of the Controlled Substances Act. wikipedia.org
The broader class of methaqualone analogues falls under the purview of legislation targeting new psychoactive substances. The UNODC defines NPS as "substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat." unodc.org This definition captures the evolving nature of the illicit drug market and the challenge faced by regulatory bodies worldwide. The EMCDDA performs a similar function in Europe, monitoring and reporting on the emergence of NPS to inform policy and public health responses. euagenda.eunih.govdrugsandalcohol.ieeuropa.eueuropa.eu The constant emergence of new analogues necessitates a dynamic and evidence-based approach to drug control, heavily reliant on the forensic and analytical sciences to identify and characterize these novel compounds. tandfonline.comnih.gov
Synthetic Methodologies and Chemical Precursors Research
Established Chemical Synthesis Routes for Quinazolinone Derivatives
The construction of the 4(3H)-quinazolinone ring is a central theme in heterocyclic chemistry. rsc.org Historically, the synthesis was first achieved by Griess in 1869 through the reaction of anthranilic acid with cyanogen. nih.govnih.gov Over the decades, these initial methods have been refined and expanded upon, leading to several established routes.
Synthetic strategies for quinazolinone derivatives can be broadly categorized into multi-step and one-pot reactions.
Multi-Step Synthesis: A widely employed multi-step method involves the initial acylation of anthranilic acid to form an intermediate, such as N-acetylanthranilic acid. nih.gov This intermediate is then cyclized through dehydration to create a benzoxazinone. The benzoxazinone is subsequently reacted with a primary amine to yield the final 2,3-disubstituted 4(3H)-quinazolinone. nih.govresearchgate.net This pathway offers a controlled, stepwise approach to building the molecule. For instance, the synthesis of methaqualone and its analogs often involves a two-step reaction where N-acetylanthranilic acid is prepared from anthranilic acid and acetic anhydride, followed by condensation with an appropriate aniline (like o-toluidine) in the presence of a dehydrating agent such as phosphorus trichloride. mdma.chunodc.org
One-Pot Synthesis: To improve efficiency, reduce waste, and simplify procedures, numerous one-pot synthesis methods have been developed. ujpronline.com These multicomponent reactions (MCRs) allow for the construction of complex molecular structures in a single step from readily available substrates. mdpi.com A common one-pot approach for methaqualone involves refluxing anthranilic acid, o-toluidine, and acetic acid or acetic anhydride together. mdma.chunodc.org Other advanced one-pot methods utilize various catalysts and conditions. For example, new quinazoline derivatives have been prepared through a one-pot reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation, which offers high yields in shorter reaction times without the need for a solvent or catalyst. nih.gov
Table 1: Comparison of Synthetic Pathways for Quinazolinone Derivatives
| Feature | Multi-Step Synthesis | One-Pot Synthesis |
|---|---|---|
| General Process | Sequential reactions with isolation of intermediates (e.g., N-acetylanthranilic acid, benzoxazinone). nih.govmdma.ch | All reactants are combined in a single vessel to form the final product. mdpi.comnih.gov |
| Key Intermediates | N-acylanthranilic acids, Benzoxazinones. researchgate.net | Often proceeds without the isolation of stable intermediates. |
| Common Reactants | Anthranilic acid, Acyl chloride, Acetic anhydride, Primary amines. nih.govmdma.ch | Anthranilic acid (or Isatoic anhydride), Aldehydes, Amines, Ammonium salts. nih.govfrontiersin.org |
| Advantages | Better control over each reaction step, potentially easier purification of intermediates. | Higher efficiency, reduced waste, shorter reaction times, cost-effective. mdpi.com |
The choice of precursor compounds is critical as it dictates the substitution pattern on the final quinazolinone ring.
Anthranilic Acid and its Derivatives: Anthranilic acid (2-aminobenzoic acid) is the most fundamental precursor, providing the benzene (B151609) ring and the nitrogen atom at position 1 of the quinazolinone core. nih.govwikipedia.org Its acylated derivative, N-acetylanthranilic acid, is a key intermediate in many syntheses, particularly for 2-methyl substituted quinazolinones like methaqualone. mdma.chresearchgate.net
Isatoic Anhydride: This compound serves as a stable and convenient substitute for anthranilic acid in many reactions, including the Niementowski synthesis modification. nih.govresearchgate.net It reacts with amines and a carbon source to form the quinazolinone ring. frontiersin.org
Primary Amines and Amides: The selection of the primary amine or amide determines the substituent at the N-3 position. For the synthesis of methaqualone, o-toluidine is used, while for mecloqualone, o-chloroaniline is the corresponding precursor. mdma.chunodc.org Formamide can be used in the Niementowski reaction to produce an unsubstituted N-3 position. nih.gov
Carbon Source for C-2 Position: The substituent at the C-2 position is derived from the acylating agent. Acetic anhydride or acetic acid are used to introduce the 2-methyl group found in methaqualone and methylmethaqualone (B104451). mdma.chunodc.org Other acyl chlorides or amides can be used to generate different C-2 substituents.
Investigative Studies into Clandestine Synthesis Pathways
Forensic chemistry studies have identified the common methods used in the clandestine production of quinazolinones like methaqualone. nih.gov These routes are typically chosen for their simplicity and the relative accessibility of precursors. unodc.org
Two primary methods have been consistently identified in illicit laboratories: mdma.chunodc.org
The One-Step Reaction: This route involves the direct condensation of anthranilic acid, an aniline (e.g., o-toluidine), and acetic acid (or its anhydride). The mixture is refluxed, often with a dehydrating agent, to produce the final product. mdma.chunodc.org
The Two-Step Reaction: This is the most frequently encountered method. mdma.ch It begins with the synthesis of N-acetylanthranilic acid from anthranilic acid and acetic anhydride. In the second step, this intermediate is condensed with an aniline using a dehydrating agent like phosphorus trichloride or polyphosphoric acid to facilitate the cyclization. mdma.chunodc.org
Analysis of materials from clandestine labs often reveals not only the final product but also unreacted precursors and reaction by-products. For instance, in methaqualone synthesis, o-methyl acetanilide has been identified as a common impurity. mdma.ch The simplicity of these reactions means they can be performed by individuals with limited formal chemistry training. nih.gov
Methodological Advancements in Quinazolinone Synthesis Research
Modern organic synthesis has driven significant advancements in the preparation of quinazolinone derivatives, focusing on improving efficiency, safety, and environmental impact ("green chemistry"). ujpronline.comujpronline.com
Catalysis: The use of transition metal catalysts, such as palladium and copper, has become widespread. mdpi.com These catalysts enable reactions under milder conditions and allow for the use of a broader range of substrates. rsc.orgmdpi.com For example, palladium-catalyzed multicomponent reactions can assemble quinazolinones from 2-aminobenzamides and aryl halides. mdpi.com Copper-catalyzed methods have been developed for the domino reaction of alkyl halides and anthranilamides. organic-chemistry.org
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonic waves has dramatically reduced reaction times from hours to minutes while often increasing yields. nih.govnih.gov These energy sources provide an alternative to conventional heating, promoting cleaner and more efficient reactions. openmedicinalchemistryjournal.com
Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. This includes using water as a solvent, employing bio-based catalysts like citric acid or triethanolamine, and performing reactions under solvent-free conditions. nih.govfrontiersin.org
Novel Reagents and Pathways: Researchers continue to explore new building blocks and reaction pathways. This includes metal-free oxidative cyclization reactions and the use of organocatalysts like l-proline. frontiersin.orgorganic-chemistry.org These advancements not only provide more efficient access to known quinazolinones but also open doors to novel derivatives. ujpronline.comujpronline.com
Table 2: Methodological Advancements in Quinazolinone Synthesis
| Advancement | Description | Example | Advantage |
|---|---|---|---|
| Metal Catalysis | Use of transition metals (e.g., Pd, Cu) to facilitate bond formation. mdpi.com | Palladium-catalyzed carbonylation/cyclization of 2-aminobenzamides. mdpi.com | High efficiency, broad substrate scope, milder reaction conditions. mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source to accelerate reactions. nih.gov | Solvent-free synthesis from anthranilic acids and formamide on a solid support. nih.gov | Drastically reduced reaction times, often higher yields, cleaner reactions. openmedicinalchemistryjournal.com |
| Ultrasonic Irradiation | Use of high-frequency sound waves to induce chemical reactions. nih.gov | One-pot condensation of anthranilic acid, acetic anhydride, and amines. nih.gov | Energy efficiency, high yields, solvent-free conditions, shorter reaction times. |
| Organocatalysis | Use of small, metal-free organic molecules as catalysts. frontiersin.org | L-proline catalyzed reaction of isatoic anhydride, aldehydes, and amines. frontiersin.org | Avoids toxic heavy metals, often milder conditions, environmentally friendly. |
| Green Solvents | Replacement of traditional organic solvents with water or bio-based solvents. frontiersin.org | Synthesis in gluconic acid aqueous solution. openmedicinalchemistryjournal.com | Reduced environmental impact, improved safety. |
Advanced Analytical Chemistry for Detection and Characterization
Chromatographic Separation and Detection Techniques
Chromatographic techniques are essential for separating methylmethaqualone (B104451) from complex mixtures, such as those found in biological samples or seized materials, enabling its accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification of methylmethaqualone in various samples. nih.govescholarship.org This method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In GC-MS analysis, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification. nist.gov
The electron ionization (EI) mass spectrum of methylmethaqualone reveals characteristic fragments that aid in its identification. For instance, studies on methaqualone analogs show that methylmethaqualone, with its two electron-donating methyl groups on the phenyl ring, can form a unique fragment at m/z 237 due to the loss of a carbon monoxide (CO) molecule. tandfonline.com This distinct fragmentation pattern is crucial for distinguishing it from other related compounds. GC-MS is particularly valuable in forensic laboratories for the rapid identification of controlled substances and their analogs. ojp.gov The technique's ability to analyze complex matrices makes it suitable for detecting methylmethaqualone in biological samples like urine, blood, and hair, as well as in clandestinely produced powders which may contain numerous impurities. nih.govunodc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for Trace Analysis
For the detection of trace amounts of methylmethaqualone, more sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) are employed. tandfonline.comnih.gov These methods offer significant advantages over GC-MS, particularly for analyzing thermally unstable or non-volatile compounds, and they often require less sample preparation. nih.gov
A developed UHPLC-QqQ-MS/MS method allows for the simultaneous determination of multiple methaqualone analogs, including methylmethaqualone. tandfonline.comnih.gov This method has demonstrated high sensitivity with a limit of quantification (LOQ) for methylmethaqualone at 0.2 ng/mL in blood samples. tandfonline.com The use of multiple reaction monitoring (MRM) mode enhances the specificity and sensitivity of the analysis. nih.gov Furthermore, this technique has been successfully applied to separate structural isomers like methylmethaqualone and etaqualone (B127262), which can be challenging for other methods. tandfonline.comnih.gov
UHPLC-QTOF-MS provides high-resolution mass spectral data, which is invaluable for the elucidation of fragmentation pathways and the confirmation of elemental composition. mdpi.com This capability is crucial for identifying and characterizing new psychoactive substances (NPS) and their metabolites. nih.govnih.gov The accurate mass data obtained from QTOF-MS helps in the structural confirmation of fragment ions, providing a higher degree of confidence in the identification of the compound. mdpi.com
| Technique | Sample Type | Key Findings/Parameters |
|---|---|---|
| UHPLC-QqQ-MS/MS | Blood | LOQ: 0.2 ng/mL; Linear Range: 0.2–50 ng/mL; Recovery: 84.2%–113.7% tandfonline.com |
| LC-MS/MS | Serum | Confirmed presence in a clinical case of abuse nih.gov |
High-Performance Liquid Chromatography (HPLC) for Analytical Reference Standard Characterization
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the characterization of analytical reference standards of methylmethaqualone. caymanchem.comsigmaaldrich.com The purity of a reference standard is critical for accurate quantification in analytical methods. pharmtech.com HPLC with ultraviolet (UV) detection is commonly used to determine the presence and quantity of organic impurities and degradation products. pharmtech.com
The development of an HPLC method involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. nih.gov For instance, a reverse-phase HPLC (RP-HPLC) method was developed to quantify methaqualone and its primary metabolite in human serum, demonstrating good linearity over a concentration range of 1-35 µg/ml. bvsalud.org Similar principles are applied to develop and validate methods for methylmethaqualone. The characterization of a reference standard should include a comprehensive suite of analytical tests to ensure its identity, purity, and stability over time. pharmtech.com
Spectroscopic Elucidation Techniques
Spectroscopic techniques provide detailed information about the molecular structure of methylmethaqualone hydrochloride, confirming its identity and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including methylmethaqualone. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to provide a complete picture of the molecular structure. nih.gov
1D proton NMR spectroscopy can provide initial evidence for the presence of key structural features, such as the number and environment of protons in the molecule. ojp.govnih.gov However, for complex structures or to differentiate between isomers, 2D NMR techniques are often necessary. nih.gov Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) were instrumental in precisely locating the additional methyl group on the phenyl ring of a methaqualone analog, confirming the structure of methylmethaqualone. ojp.govnih.gov The ability to observe correlations between different nuclei within the molecule allows for unambiguous assignment of the chemical structure. nih.gov
| NMR Technique | Purpose | Key Application for Methylmethaqualone |
|---|---|---|
| 1D Proton NMR | Initial structural evidence | Suggested the presence of a second methyl group on the phenyl ring ojp.govnih.gov |
| 2D COSY | Homonuclear shift correlation | Established proton-proton connectivities nih.gov |
| 2D NOESY | Through-space proton-proton correlations | Confirmed the precise location of the methyl group nih.gov |
| 2D 1H-15N HSQC | Sensitive to peptide backbone conformation | Can be used for detailed structural analysis of related compounds mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment and Quantitation
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique used for the quantitative analysis and purity assessment of compounds that absorb UV or visible light. ijrar.orgufrgs.br According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy a valuable tool for quantitation. ijrar.org
Application of Advanced Forensic Analytical Chemistry Methods in Seized Samples
The analysis of seized samples suspected of containing this compound requires a systematic approach that combines presumptive testing with confirmatory analytical methods. This ensures not only the identification of the primary substance but also the characterization of its purity and the potential presence of adulterants, precursors, or by-products from synthesis.
Presumptive color tests can offer a preliminary indication of the presence of a quinazolinone derivative. For instance, the cobalt thiocyanate (B1210189) test may produce a blue color in the presence of methaqualone and its analogs. unodc.org Another indicative test is the Fischer-Morris test, where a yellow color extracted into a chloroform (B151607) layer can suggest the presence of these compounds. unodc.org However, it is critical to note that these color tests are not specific and can yield positive results with other substances; therefore, they must be followed by confirmatory analysis. unodc.org
For unambiguous identification and quantification, chromatographic techniques coupled with mass spectrometry are the methods of choice. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like methylmethaqualone. psu.eduresearchgate.net The sample, typically a powder or an extract from a tablet, is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a characteristic pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is another highly sensitive and specific technique, particularly useful for non-volatile or thermally labile compounds. nih.gov In a reported case of methylmethaqualone abuse, LC-MS/MS was successfully used to identify the compound in a serum sample. nih.gov For seized solid samples, the substance would first be dissolved in a suitable solvent before injection into the LC system. The combination of the retention time from the HPLC and the specific precursor-to-product ion transitions in the MS/MS detector provides a high degree of confidence in the identification.
In addition to chromatographic methods, spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) can provide valuable structural information. When a sample is analyzed by FTIR, it absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting spectrum is unique to the compound and can be compared to a reference spectrum for identification. For reasonably pure powders, the analysis can be performed directly. unodc.org
The comprehensive analysis of seized samples extends beyond simple identification. A thorough forensic investigation aims to establish a chemical profile of the seized material, which can include quantifying the active ingredient and identifying any impurities. psu.edu This information can be invaluable for intelligence purposes, potentially linking different seizures to a common manufacturing source.
Table 1: Forensic Analytical Techniques for this compound in Seized Samples
| Analytical Technique | Principle | Application in Seized Sample Analysis |
| Color Tests | Chemical reaction producing a characteristic color. | Presumptive screening for the presence of quinazolinone derivatives. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and boiling point, followed by fragmentation and mass-to-charge ratio analysis. | Confirmatory identification and quantification of methylmethaqualone and potential impurities. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by polarity and interaction with stationary phase, followed by selective mass filtering. | Highly sensitive and specific identification and quantification, especially for complex matrices. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation corresponding to molecular vibrations. | Confirmatory identification by comparing the sample's spectrum to a reference standard. |
Method Development and Validation for Analytical Reference Standards
The accuracy and reliability of any analytical measurement are fundamentally dependent on the availability and quality of analytical reference standards. europa.eu A reference standard is a highly purified and well-characterized substance used for calibration, identification, and quantification in analytical procedures. The development and validation of an analytical reference standard for this compound is a meticulous process governed by international guidelines. eurachem.orgunodc.org
The process begins with the synthesis or acquisition of a high-purity batch of this compound. This material then undergoes extensive characterization to confirm its identity and purity. A suite of analytical techniques is employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry to confirm the molecular weight, and elemental analysis to determine the empirical formula.
Once the identity of the candidate reference standard is unequivocally confirmed, a formal method validation is conducted for the analytical procedure that will be used for its routine analysis and for the quantification of methylmethaqualone in seized samples. scielo.br Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. unodc.org The validation process assesses several key performance characteristics of the method. edqm.eu
Key Validation Parameters:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities or cutting agents. scielo.br
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the reference standard.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels: repeatability (within-run precision), intermediate precision (within-laboratory variation), and reproducibility (between-laboratory precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
The validation of the analytical method is a critical step in establishing a reliable analytical reference standard for this compound. Certified reference materials (CRMs) from accredited suppliers, where available, play a crucial role in ensuring the traceability and comparability of analytical results across different laboratories. Several companies provide analytical standards for a wide range of novel psychoactive substances, including synthetic cathinones and other related compounds, often in formats suitable for building in-house spectral libraries. caymanchem.com
Preclinical Pharmacological Research and Mechanisms of Action in Vitro & Animal Studies
Investigation of Agonist Activity at the Beta Subtype of the GABAA Receptor
Methylmethaqualone's sedative and hypnotic effects are understood to stem from its activity as an agonist at the beta subtype of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor, a ligand-gated ion channel, is the primary site of inhibitory neurotransmission in the central nervous system. Its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
While it is reported that Methylmethaqualone (B104451) selectively targets the β-subtype of the GABAA receptor, detailed in vitro studies quantifying the binding affinity (such as Ki or Kd values) or the functional potency and efficacy (such as EC50 or Emax values) specifically at this receptor subtype are not extensively documented in publicly accessible scientific literature. Such studies would be crucial for a precise understanding of its interaction with the receptor and the molecular basis for its pharmacological effects.
Comparative Pharmacological Potency Studies in Animal Models
Preclinical animal studies have been instrumental in characterizing the relative potency of Methylmethaqualone. Research in animal models has indicated that Methylmethaqualone is approximately three times as potent as its parent compound, methaqualone. This increased potency is attributed to the structural modification of a methyl group on the phenyl ring.
Table 1: Comparative Potency of Methylmethaqualone
No publicly available data for this table.
Neuropharmacological Effects in Preclinical Animal Models
The neuropharmacological effects of Methylmethaqualone observed in preclinical animal models are consistent with its action as a central nervous system depressant. These effects primarily include sedation and hypnosis. Animal studies have demonstrated that Methylmethaqualone induces these effects at doses lower than those required for methaqualone, which aligns with its higher potency.
A significant finding from animal studies is the narrow therapeutic index of Methylmethaqualone. Reports indicate that the compound can produce convulsions at doses only slightly higher than those that cause sedation. This pro-convulsive effect suggests that Methylmethaqualone may disrupt the delicate balance of inhibitory and excitatory neurotransmission, potentially making it more hazardous in cases of overdose compared to other sedative-hypnotics.
In Vitro Receptor Binding and Functional Activity Assays
Comprehensive in vitro receptor binding and functional activity assays are essential for characterizing the full pharmacological profile of a compound. Such assays would determine the binding affinity and functional effects of Methylmethaqualone hydrochloride at a wide range of neurotransmitter receptors and transporters.
Despite the importance of such data, there is a notable absence of detailed in vitro receptor binding profiles for this compound in the public domain. This includes a lack of data on its selectivity for the β-subtype of the GABAA receptor over other receptor subtypes and its potential off-target effects. Without such studies, a complete understanding of its pharmacological actions and potential for side effects remains elusive.
Table 2: In Vitro Receptor Binding Profile of this compound
No publicly available data for this table.
Table 3: In Vitro Functional Activity of this compound
No publicly available data for this table.
Metabolism and Biotransformation Research in Vitro Focus
In Vitro Metabolic Profiling Using Hepatic Microsomal Systems (e.g., rat, human liver microsomes)
In vitro studies using hepatic microsomal systems have been crucial in elucidating the metabolism of quinazolinone derivatives. Research on methaqualone has established the utility of rat hepatic microsomal systems in studying its biotransformation. nih.gov In these systems, microsomes obtained from the livers of phenobarbital-treated rats have been shown to metabolize methaqualone, producing several metabolites. nih.gov Comparisons between the metabolites formed in this in vitro system and those found in the urine of rats administered methaqualone have shown a significant overlap, validating the use of liver microsomes as a reliable model for metabolic studies. nih.gov
While direct studies on methylmethaqualone (B104451) hydrochloride using human or rat liver microsomes are not extensively documented in publicly available scientific literature, it is reasonable to presume that similar systems would be effective in profiling its metabolism. The enzymatic machinery present in liver microsomes is responsible for the metabolism of a vast array of xenobiotics, and the structural characteristics of methylmethaqualone fall within the substrate profile of these enzymes.
Identification of Phase I and Phase II Metabolites
The biotransformation of drugs typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).
Phase I Metabolites: For methaqualone, extensive Phase I metabolism has been observed, primarily involving hydroxylation reactions. In studies with both human and rat models, a number of monohydroxylated and dihydroxylated metabolites have been identified. nih.gov The major sites of hydroxylation on the methaqualone molecule are the tolyl and quinazolinone rings. nih.govnih.gov
Based on the metabolic pathways of methaqualone, the predicted Phase I metabolites of methylmethaqualone would likely involve hydroxylation at similar positions. The presence of an additional methyl group on the phenyl ring of methylmethaqualone introduces another potential site for oxidation.
Phase II Metabolites: Phase II metabolism of methaqualone primarily involves the conjugation of its hydroxylated metabolites with glucuronic acid, forming glucuronides. quora.comastm.org This process increases the water solubility of the metabolites, facilitating their excretion from the body. quora.comastm.org It is anticipated that the hydroxylated metabolites of methylmethaqualone would also undergo extensive glucuronidation as a major Phase II metabolic pathway.
| Metabolite Type | Methaqualone Metabolites (Observed) | Methylmethaqualone Metabolites (Predicted) |
| Phase I | 2-Methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone nih.gov | Hydroxylated methylmethaqualone derivatives |
| 2-Hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone nih.gov | Dihydroxylated methylmethaqualone derivatives | |
| 2-Methyl-3-(3'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone nih.gov | ||
| 2-Methyl-3-(4'-hydroxy-2'-methylphenyl)-4(3H)-quinazolinone nih.gov | ||
| Dihydrodiol metabolites nih.gov | ||
| Hydroxydihydrodiol metabolites nih.gov | ||
| Phase II | Glucuronide conjugates of hydroxylated metabolites quora.comastm.org | Glucuronide conjugates of hydroxylated methylmethaqualone metabolites |
Characterization of Major Metabolic Pathways (e.g., dehydrogenation, hydroxylation, demethylation, glucuronidation, GSH conjugation)
The primary metabolic pathways for methaqualone, and by extension likely for methylmethaqualone, are hydroxylation and glucuronidation.
Hydroxylation: This is a key Phase I reaction. For methaqualone, hydroxylation occurs on both the aromatic rings and the methyl groups. nih.govnih.gov The formation of phenolic and benzylic alcohol metabolites is a prominent feature. nih.gov An important pathway for methaqualone metabolism in humans is through an epoxide intermediate, leading to the formation of dihydrodiols and hydroxydihydrodiols. nih.gov
Demethylation: While not a primary pathway for methaqualone, demethylation is a common metabolic reaction for many drugs. Given the structure of methylmethaqualone with its additional methyl group, demethylation could be a potential, albeit likely minor, metabolic route.
Glucuronidation: This is the principal Phase II conjugation reaction for methaqualone metabolites. quora.comastm.org The hydroxylated metabolites formed in Phase I are conjugated with glucuronic acid to form highly polar glucuronides that are readily excreted. astm.org
GSH Conjugation: There is currently no significant evidence in the reviewed literature to suggest that glutathione (B108866) (GSH) conjugation is a major metabolic pathway for methaqualone or its analogue, methylmethaqualone.
Role of Cytochrome P450 Enzymes and Other Biotransforming Systems in Metabolism
The Phase I metabolism of a vast number of drugs is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.govnih.gov It is well-established that CYP enzymes are responsible for the oxidative metabolism of methaqualone. While specific CYP isozymes involved in methaqualone metabolism are not always detailed in older literature, the nature of the hydroxylation reactions strongly points to their involvement. The metabolism of many drugs is predominantly handled by a few key CYP enzymes, including CYP3A4, CYP2D6, CYP2C9, and CYP2C19. nih.govresearchgate.net It is highly probable that one or more of these enzymes are involved in the biotransformation of methylmethaqualone.
The Phase II glucuronidation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs), another family of enzymes primarily located in the liver. youtube.com These enzymes facilitate the transfer of glucuronic acid to the hydroxylated metabolites of methaqualone and, presumably, methylmethaqualone.
Analytical Strategies for Comprehensive Metabolite Identification
A variety of analytical techniques are employed to identify and quantify drug metabolites. For methaqualone and its metabolites, the following methods have been historically and are currently used:
Thin-Layer Chromatography (TLC): TLC has been used for the detection and identification of methaqualone metabolites in urine. astm.org It is a relatively simple and cost-effective method for separating compounds. unodc.org
Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool for the analysis of methaqualone and its metabolites. nih.govnih.govnih.gov GC-MS provides detailed structural information, enabling the definitive identification of metabolites. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Modern metabolic studies heavily rely on LC-MS and its more advanced version, tandem mass spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, allowing for the detection and structural elucidation of a wide range of metabolites in complex biological matrices. In a reported case of methylmethaqualone use, its presence was confirmed in a serum sample using liquid chromatography tandem mass spectrometry. nih.gov
| Analytical Technique | Application in Metabolite Identification |
| Thin-Layer Chromatography (TLC) | Separation and preliminary identification of metabolites. astm.org |
| Gas Chromatography (GC) | Quantitative and qualitative analysis of parent drug and metabolites. nih.govnih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Definitive identification and structural elucidation of metabolites. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity and high-selectivity analysis for comprehensive metabolite profiling and confirmation in biological samples. nih.gov |
Structure Activity Relationship Sar Studies of Methylmethaqualone and Analogues
Influence of Phenyl Ring Methylation on Pharmacological Activity and Analog Design
Methylmethaqualone (B104451) (MMQ) is a structural analogue of methaqualone, distinguished by the addition of a methyl group to the phenyl ring at the 4-position. wikipedia.orgnih.gov This seemingly minor modification has a significant impact on its pharmacological profile. Animal studies have indicated that methylmethaqualone is approximately three times as potent as its parent compound, methaqualone. wikipedia.org This enhancement in potency highlights the sensitivity of the drug-receptor interaction to the substitution pattern on the 3-phenyl ring.
The position of the methyl group is a critical factor. The increased potency of methylmethaqualone, with its 4-methyl substitution, suggests that this specific region of the molecule is involved in a key interaction with its binding site on the GABA-A receptor. wikipedia.org The methyl group, being electron-donating, can alter the electron density of the phenyl ring, potentially influencing hydrophobic or van der Waals interactions within the receptor pocket. tandfonline.com
SAR studies on other substituted quinazolinones further underscore the importance of the substitution on the 3-phenyl ring. For instance, research on 2,3-diphenylquinazolin-4(3H)-one (PPQ) analogues has shown that substitutions at different positions of the quinazolinone's fused benzene (B151609) ring (positions 6, 7, and 8) lead to varied effects on GABA-A receptor modulation. sci-hub.se While these studies are not directly on the 3-phenyl ring, they demonstrate the principle that small positional changes of substituents can lead to significant differences in potency and receptor subtype selectivity. sci-hub.se The design of new analogues often focuses on exploring the steric and electronic effects of substituents on this phenyl ring to optimize activity. nih.gov For example, the introduction of bulkier substituents than a phenyl group at the 2-position can lead to clashes with receptor residues, while polar features are generally unfavorable due to the hydrophobic nature of the binding site. nih.gov
The fragmentation analysis of methylmethaqualone also reveals the influence of the methyl groups. As the only analogue in a comparative study with two activating substituents on the free benzene ring, it uniquely forms fragments by detaching a CO molecule. tandfonline.com This is attributed to the electron-donating nature of the methyl groups, which can stabilize the intermediate formed during fragmentation, making this pathway more favorable compared to other analogues. tandfonline.com
Comparative SAR within the Quinazolinone Class (e.g., Mebroqualone, Mecloqualone, Etaqualone)
The pharmacological activity of quinazolinones can be significantly altered by substituting different halogens or alkyl groups on the 3-phenyl ring. Comparing methylmethaqualone to other analogues like mebroqualone, mecloqualone, and etaqualone (B127262) provides valuable insights into the SAR of this class. These compounds share the core 2-methyl-4(3H)-quinazolinone structure but differ in the substituent at the ortho position (or other positions) of the 3-phenyl ring. wikipedia.orgwikipedia.org
Mecloqualone features a chlorine atom at the 2'-position of the phenyl ring. wikipedia.org It was developed as a sedative-hypnotic and anxiolytic, acting as an agonist at the β subtype of the GABA-A receptor. wikipedia.org Its synthesis involves the condensation of N-acetylanthranilic acid with o-chloroaniline. unodc.org
Mebroqualone is an analogue where a bromine atom replaces the chlorine at the 2'-position of the phenyl ring. wikipedia.org Like mecloqualone, it possesses sedative-hypnotic properties stemming from its agonist activity at the GABA-A receptor's β subtype. wikipedia.org The change from chlorine to bromine, a larger and slightly less electronegative halogen, can influence binding affinity and metabolic stability.
Etaqualone is a structural isomer of methylmethaqualone. While methylmethaqualone has a methyl group on the phenyl ring attached at position 3 of the quinazolinone core, etaqualone has an ethyl group at position 2 of the quinazolinone ring itself, and the 3-phenyl substituent is a tolyl group (like methaqualone). The developed analytical methods can chromatographically separate structural isomers like methylmethaqualone and etaqualone. tandfonline.com
The following interactive table summarizes the structural differences between these key quinazolinone analogues.
This comparative analysis demonstrates that the nature, size, and position of the substituent on the phenyl ring are pivotal for the pharmacological activity of 4-quinazolinone derivatives. Halogenation at the ortho-position (mecloqualone, mebroqualone) maintains sedative-hypnotic activity, while methylation (methylmethaqualone) can significantly enhance potency compared to the parent compound.
Computational Chemistry and Molecular Modeling Approaches for SAR Prediction
Computational chemistry and molecular modeling have become indispensable tools for predicting and rationalizing the Structure-Activity Relationships of drug candidates, including quinazolinone derivatives. nih.gov These "in silico" methods allow researchers to model the interactions between a ligand and its target receptor at the molecular level, saving time and resources in the drug discovery process. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a key computational approach that establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov For quinazolinones, 2D-QSAR and 3D-QSAR models have been developed to predict their potential as inhibitors for various targets, such as the epidermal growth factor receptor (EGFR). nih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These techniques work by:
Molecular Alignment: A set of active molecules are superimposed based on a common scaffold. nih.gov
Field Calculation: Steric and electrostatic fields around the aligned molecules are calculated. nih.gov
Correlation: Statistical methods, such as Partial Least Squares (PLS), are used to correlate the variations in these 3D fields with the observed biological activity. nih.gov
The output of a 3D-QSAR study is often visualized as contour maps, which indicate regions where modifications to the molecule would likely increase or decrease activity. nih.gov For example, a contour map might show that adding a bulky group in one area would be beneficial (favorable steric interaction), while adding an electronegative group in another area would be detrimental. nih.gov
Molecular docking is another widely used technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jst.go.jp By simulating the binding of different quinazolinone analogues into the active site of a receptor (like the GABA-A receptor), researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net These insights help explain why certain analogues are more potent than others and guide the design of new compounds with improved binding characteristics. nih.gov
These computational approaches provide a theoretical framework for understanding the SAR of methylmethaqualone and its analogues, complementing experimental data and providing valuable guidance for the design of novel quinazolinone-based compounds. nih.gov
Research Gaps and Future Directions in Academic Inquiry
Exploration of Unidentified or Minor Metabolic Products and Pathways
A significant gap in the current understanding of methylmethaqualone (B104451) pertains to its complete metabolic profile. While the metabolism of its parent compound, methaqualone, has been studied, revealing an epoxide-diol pathway and various hydroxylated metabolites, the specific pathways for methylmethaqualone are less characterized. nih.gov The metabolism of methaqualone in humans is known to proceed via epoxidation, leading to the formation of dihydrodiols and hydroxydihydrodiols. nih.gov Key monohydroxyl metabolites of methaqualone have been identified as 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone and 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone. nih.gov
For other methaqualone analogs, such as SL-164, recent studies have tentatively identified mono-oxidized metabolites, but the exact structures of some of these products still require further investigation. wiley.com This highlights a general challenge in the analysis of quinazolinone-based designer drugs: the full range of metabolic products, especially minor ones, is often unknown. wiley.com
Future research should focus on:
In-depth metabolic studies: Utilizing human liver microsomes and other in-vitro models to comprehensively map the phase I and phase II metabolic pathways of methylmethaqualone.
Identification of novel metabolites: Employing high-resolution mass spectrometry to detect and identify previously uncharacterized, or "unknown," metabolites in biological samples. nih.gov The elucidation of these minor products is crucial as they can serve as unique biomarkers of exposure.
Systems-level approaches: Combining genetic and metabolic information (metabonomics) could help predict and identify unknown metabolites and their associated metabolic pathways, as has been demonstrated for other compounds. nih.gov
A comparative overview of known major methaqualone metabolites and the gaps concerning methylmethaqualone is presented below.
| Compound | Known Major Metabolic Pathways & Products | Research Gaps for Methylmethaqualone |
| Methaqualone | Epoxide-diol pathway, Hydroxylation of the tolyl and quinazolinone rings. nih.gov | Confirmation of similar pathways (e.g., epoxidation) for the dimethylphenyl ring. |
| Formation of dihydrodiols and hydroxydihydrodiols. nih.gov | Identification of specific dihydrodiol and hydroxydihydrodiol metabolites. | |
| Key metabolites: 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone, 2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone, and phenols. nih.gov | Elucidation of the full range of hydroxylated metabolites and their specific positions on the molecule. | |
| Other Analogs (e.g., SL-164) | Identification of mono-oxidized metabolites, with some structures remaining unknown. wiley.com | Characterization of all minor metabolic products to create a complete metabolic profile. |
Application of Novel Analytical Technologies for Enhanced Characterization and Forensic Differentiation
The constant emergence of new psychoactive substances (NPS), including analogs of methaqualone, presents significant analytical challenges for forensic laboratories. ojp.gov While standard techniques like gas chromatography-mass spectrometry (GC-MS) are widely used, the structural similarity among methaqualone analogs necessitates the use of more advanced and novel technologies for unambiguous identification and differentiation. numberanalytics.comresearchgate.net
A key challenge is the chromatographic separation of structural isomers, such as methylmethaqualone and etaqualone (B127262), which can have identical mass spectra and similar retention times. tandfonline.com Modifications to liquid chromatography methods, including changes to the mobile phase and gradient, have been developed to address this, but further improvements are needed. tandfonline.com
Future directions in analytical technology application include:
Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (e.g., LC-QTOF-MS) and tandem mass spectrometry (MS/MS) techniques like UHPLC-QqQ-MS/MS is critical. wiley.comtandfonline.com These methods provide high sensitivity and detailed fragmentation data, which can help distinguish between closely related analogs and identify unknown metabolites. tandfonline.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY and NOESY, have proven effective in the definitive structural elucidation of methaqualone analogs where mass spectrometry alone is insufficient. nih.gov Wider application of NMR is needed for the certification of reference materials and for complex forensic cases. nih.gov
Isomer-Specific Separation Techniques: Further development of chromatographic methods, potentially involving chiral columns or advanced phenyl-butyl columns, is required to improve the separation of isomeric compounds like methylmethaqualone and etaqualone. tandfonline.com
| Analytical Technology | Application in Methylmethaqualone Analysis | Future Research Focus |
| UHPLC-QqQ-MS/MS | Simultaneous identification and quantification of multiple methaqualone analogs. tandfonline.com | Method optimization for routine toxicological screening and improved isomer separation. tandfonline.com |
| LC-QTOF-MS | Identification of unknown methaqualone analogs (e.g., SL-164) and their metabolites in intoxication cases. wiley.com | Integration into standard forensic workflows for non-targeted screening of NPS. ojp.gov |
| 2D-NMR (COSY, NOESY) | Precise structural identification of a methyl analog of methaqualone. nih.gov | Broader use for the structural confirmation of new analogs and reference material characterization. |
| GC-MS/MS | Generation of product ion spectra to tentatively identify unknown compounds and quantify known analogs. nih.gov | Expansion of spectral libraries with data from new analogs at various collision energies. nih.gov |
Advanced Computational Approaches to Elucidate Receptor Interactions and SAR
Understanding the structure-activity relationship (SAR) of methylmethaqualone is key to predicting the pharmacological and toxicological properties of new, related compounds. Methylmethaqualone acts as a positive allosteric modulator at the β subtype of the GABA-A receptor. wikipedia.orgtheclinivex.com Computational modeling offers a powerful tool to explore these interactions at a molecular level.
In-silico studies have been used to predict the binding modes of methaqualone and its analogs within the transmembrane domain of the GABA-A receptor. nih.gov Such models are crucial for understanding why certain structural modifications enhance potency or alter receptor subtype selectivity. For instance, research on related quinazolinone scaffolds has explored how different substituents on the rings affect their modulatory activity. nih.gov
Gaps remain in the precise understanding of how the specific methyl group substitutions in methylmethaqualone, compared to methaqualone, influence its binding affinity and efficacy. Future research should leverage advanced computational approaches to:
Develop Refined Homology Models: Create more accurate models of the GABA-A receptor subtypes to perform more precise molecular docking simulations with methylmethaqualone and its known and hypothetical analogs.
Employ Molecular Dynamics (MD) Simulations: Use MD simulations to study the dynamic interactions between the ligand and receptor, providing insights into binding stability and the conformational changes induced upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop robust QSAR models based on a larger set of methaqualone analogs to predict the activity of newly emerging compounds before they are encountered in forensic casework. This can help prioritize analytical method development for the most potentially harmful substances.
Development of Comprehensive Analytical Databases for Forensic and Research Applications
The rapid identification of NPS like methylmethaqualone in forensic laboratories is heavily reliant on comprehensive and up-to-date analytical databases. numberanalytics.com A major challenge is the lack of certified reference materials and curated data for newly emerging designer drugs. ojp.govnumberanalytics.com
Commercial and public databases are critical resources. For example, the "Mass Spectra of Designer Drugs" is a GC-MS library that is updated annually to include new NPS, providing a vital tool for forensic chemists. wiley.comwiley.com Other specialized forensic toxicological databases are also available from instrument manufacturers. shimadzu.eu However, the sheer number and rapid turnover of NPS mean that these databases can struggle to keep pace. wiley.com
Future efforts must focus on:
International Collaboration and Data Sharing: Fostering collaboration between forensic laboratories, research institutions, and law enforcement worldwide to rapidly share analytical data (mass spectra, NMR data, retention times) on new substances.
Expansion of Database Content: Databases need to expand beyond just GC-MS data to include information from other techniques like LC-MS/MS, high-resolution MS, and NMR. nih.gov Including fragmentation pathways and metabolic data would significantly enhance their utility. tandfonline.com
Integration with Analytical Software: Developing intelligent software that can use database information to not only identify known compounds but also tentatively identify "unknown unknowns" based on structural similarity to existing entries, as seen with some modern analysis platforms. wiley.com
| Database Type | Current Status | Future Directions |
| GC-MS Spectral Libraries | Commercial databases (e.g., Wiley's Mass Spectra of Designer Drugs) are available and regularly updated. wiley.comwiley.com | Continuous and rapid updates with data on the very latest NPS. wiley.com |
| LC-MS/MS Databases | Often developed in-house by forensic labs; some vendor-supplied libraries exist. ojp.gov | Creation of more centralized, comprehensive, and publicly accessible LC-MS/MS libraries. |
| Multi-Technique Databases | Currently limited. | Integration of data from GC-MS, LC-MS, HRMS, and NMR to provide a holistic analytical profile for each compound. |
| Metabolite Databases | Largely non-existent for designer drugs. | Development of databases containing the structures and analytical data of known metabolites of NPS to aid in toxicological analysis. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methylmethaqualone hydrochloride in laboratory settings?
- Methodological Guidance :
- Always use impermeable rubber gloves and lab coats to avoid skin contact. Glove material selection should account for penetration time and degradation resistance, though specific materials are not universally recommended due to variability in manufacturer testing .
- No respiratory protection is required under normal conditions, but ensure adequate ventilation. If exposure limits are exceeded, evacuate and increase airflow .
- In case of accidental ingestion or inhalation: Remove contaminated clothing, rinse affected areas with water, and seek immediate medical attention. Do not induce vomiting .
Q. What solvents are suitable for dissolving this compound, and how should stock solutions be prepared?
- Methodological Guidance :
- The compound is soluble at 20 mg/mL in dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS, pH 7.2). Prepare stock solutions by gradual addition of the solvent to avoid precipitation .
- Aliquot stock solutions into tightly sealed vials and store at -20°C. Avoid repeated freeze-thaw cycles to maintain stability. Use within one month of preparation .
Q. How should this compound be stored to ensure stability?
- Methodological Guidance :
- Store in a cool, dry environment (20–25°C) away from light and moisture. No thermal decomposition occurs under recommended storage conditions .
- Label containers with preparation dates and conduct periodic stability tests using HPLC to verify integrity .
Advanced Research Questions
Q. How can researchers design in vivo toxicity studies for this compound using existing LD₅₀ data?
- Methodological Guidance :
- Acute oral and intraperitoneal LD₅₀ values in mice are 360 mg/kg and 320 mg/kg, respectively. Use these to establish dose ranges for subacute and chronic toxicity studies. For example, design a 14-day study with doses at 10%, 30%, and 50% of the LD₅₀ to assess organ-specific effects .
- Include control groups and monitor biomarkers (e.g., liver enzymes, renal function) to evaluate systemic toxicity.
Q. What analytical methods are recommended for quantifying this compound in experimental samples?
- Methodological Guidance :
- HPLC Protocol : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate buffer (pH 3.5) and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 207 nm, with a retention time of ~6.2 minutes .
- Validate the method by assessing linearity (1–100 µg/mL), precision (RSD <2%), and recovery rates (98–102%) using spiked samples .
Q. How should contradictory safety recommendations (e.g., eye protection) be resolved when designing experiments?
- Methodological Guidance :
- While some SDSs state eye protection is unnecessary , others recommend safety goggles . Conduct a risk assessment: If procedures involve aerosols or splashes, use chemical splash goggles. Document the rationale for chosen protocols to align with institutional safety policies .
Q. What strategies can mitigate potential environmental exposure during disposal of this compound?
- Methodological Guidance :
- Avoid disposal via drains or landfills. Use chemical waste services compliant with local regulations. For small quantities, neutralize with sodium bicarbonate and adsorb onto inert materials (e.g., vermiculite) before incineration .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodological Guidance :
- Conduct forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC and LC-MS to identify breakdown products .
Data Contradiction Analysis
Q. How should discrepancies in LD₅₀ values across studies be addressed?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
